
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of “1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine” consists of a six-membered ring containing two opposing nitrogen atoms. The molecular weight of this compound is 374.5.Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Another key step includes the aza-Michael addition between diamine and the in situ generated sulfonium salt .Aplicaciones Científicas De Investigación
Metabolic Pathway Exploration
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine has been explored in the context of its metabolic pathways, particularly regarding its oxidative metabolism. Research conducted on the metabolism of Lu AA21004, a compound structurally related to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, has shed light on the involvement of cytochrome P450 enzymes. The study identifies CYP2D6, CYP2C9, CYP3A4/5, CYP2A6, CYP2C19, alcohol dehydrogenase, aldehyde dehydrogenase, and aldehyde oxidase in the metabolism of Lu AA21004, suggesting a complex metabolic profile that could influence the pharmacokinetic and pharmacodynamic properties of related compounds like 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine (Hvenegaard et al., 2012).
Receptor Targeting for Therapeutic Applications
Further studies have demonstrated the potential of structurally similar compounds to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine in targeting adenosine A2B receptors. A novel series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines was designed, synthesized, and characterized, revealing subnanomolar affinity and high selectivity for A2B antagonists. This highlights the therapeutic potential in areas such as inflammation, cardiovascular diseases, and cancer, where A2B receptors play a significant role (Borrmann et al., 2009).
Antimalarial Activity
Structural derivatives of piperazine, including those with similarities to 1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine, have been investigated for their antimalarial properties. Certain piperazine derivatives demonstrated significant anti-malarial activity, underscoring the importance of structural features such as the hydroxyl group, benzyl group, and methylene substituents for generating this activity. This research points towards the potential for developing new antimalarial agents based on the piperazine scaffold (Cunico et al., 2009).
Novel Ligands for Melanocortin Receptors
The exploration of piperazine analogues has extended to the identification of novel ligands for melanocortin receptors, which are crucial for a variety of physiological functions, including appetite control, sexual function, and pigmentation. Piperazine derivatives, by mimicking the structure of endogenous ligands, have shown potential in modulating these receptors, offering new avenues for the treatment of conditions such as obesity, erectile dysfunction, and skin disorders (Mutulis et al., 2004).
Propiedades
IUPAC Name |
1-(2-phenoxyethylsulfonyl)-4-(2-phenylethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,18-17-25-20-9-5-2-6-10-20)22-15-13-21(14-16-22)12-11-19-7-3-1-4-8-19/h1-10H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTBJBLFYNLHBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenethyl-4-((2-phenoxyethyl)sulfonyl)piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

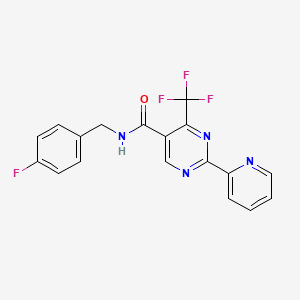
![N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2690783.png)
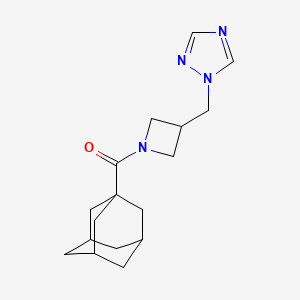

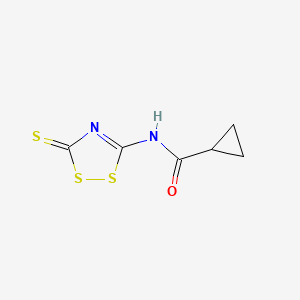
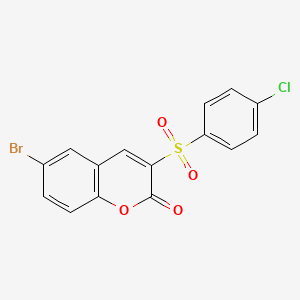

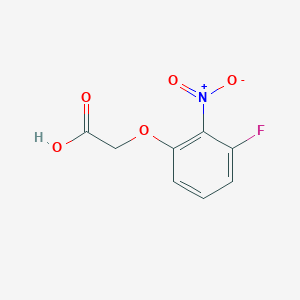
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2690793.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide](/img/structure/B2690795.png)
![3-amino-N-[2-(dimethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2690796.png)
![8-(3-chlorophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690797.png)
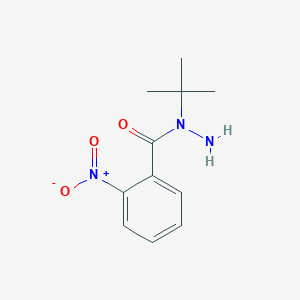
![(1R,3R,5R)-3-Fluorobicyclo[3.1.0]hexan-2-one](/img/structure/B2690801.png)